1-[3-(3-Methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(3-Methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-lactam precursor with a suitable cyclizing agent under controlled conditions.
Introduction of the 3-Methylcyclohexyl Group: The 3-methylcyclohexyl group can be introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks the azetidinone ring, leading to the formation of the desired product.
Formation of the Prop-2-en-1-one Moiety:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product from reaction mixtures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the prop-2-en-1-one moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the prop-2-en-1-one moiety to corresponding alcohols or alkanes.
Substitution: The azetidinone ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted azetidinones depending on the nucleophile used.
Scientific Research Applications
1-[3-(3-Methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antiproliferative agent, particularly in cancer research.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific mechanical or electronic properties.
Mechanism of Action
The mechanism of action of 1-[3-(3-Methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site on tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This disruption of microtubule dynamics is a key pathway through which the compound exerts its antiproliferative effects.
Comparison with Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Comparison: 1-[3-(3-Methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct steric and electronic properties. This differentiates it from other azetidinones, which may have different substituents at the same position. The specific structural features of this compound contribute to its unique biological activity and potential therapeutic applications .
Properties
IUPAC Name |
1-[3-(3-methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-13(15)14-8-12(9-14)11-6-4-5-10(2)7-11/h3,10-12H,1,4-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRLDVHSGQFJAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C2CN(C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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